molecular formula C7H2ClF3N2 B12336758 2-Chloro-3-(trifluoromethyl)isonicotinonitrile

2-Chloro-3-(trifluoromethyl)isonicotinonitrile

Cat. No.: B12336758
M. Wt: 206.55 g/mol
InChI Key: HBDWJBKSPCHGKH-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)isonicotinonitrile is a chemical compound with the molecular formula C7H2ClF3N2 and a molecular weight of 206.55 g/mol It is a derivative of isonicotinonitrile, characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(trifluoromethyl)isonicotinonitrile typically involves the reaction of 2-chloroisonicotinonitrile with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction temperature is maintained at around 80-100°C to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(trifluoromethyl)isonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amine derivatives, while oxidation reactions produce oxides .

Scientific Research Applications

2-Chloro-3-(trifluoromethyl)isonicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(trifluoromethyl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

2-Chloro-3-(trifluoromethyl)isonicotinonitrile can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H2ClF3N2

Molecular Weight

206.55 g/mol

IUPAC Name

2-chloro-3-(trifluoromethyl)pyridine-4-carbonitrile

InChI

InChI=1S/C7H2ClF3N2/c8-6-5(7(9,10)11)4(3-12)1-2-13-6/h1-2H

InChI Key

HBDWJBKSPCHGKH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C#N)C(F)(F)F)Cl

Origin of Product

United States

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